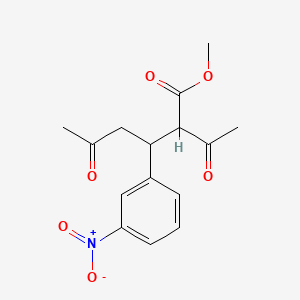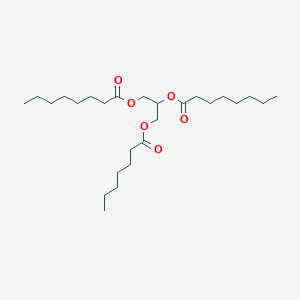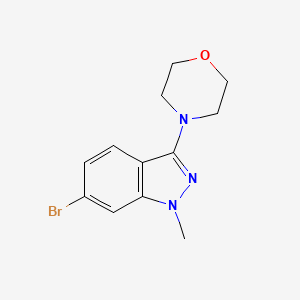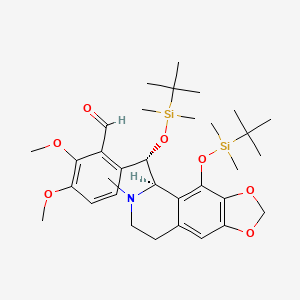
O,O,-Di(tert-Butyldimethylsilyl) Narcotolinogendiol Benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O,O,-Di(tert-Butyldimethylsilyl) Narcotolinogendiol Benzaldehyde is a complex organic compound used as an intermediate in the synthesis of various pharmaceutical agents. It is particularly noted for its role in the synthesis of Desmethylnarcotine, an impurity of Narcotoline, which is an opiate alkaloid and a structural analogue of Noscapine, an antitussive agent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O,O,-Di(tert-Butyldimethylsilyl) Narcotolinogendiol Benzaldehyde typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl). This process is catalyzed by imidazole in a solvent such as dimethylformamide (DMF). The reaction proceeds via the formation of N-tert-butyldimethylsilylimidazole, which is a highly reactive silylating agent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as chromatography is also common to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
O,O,-Di(tert-Butyldimethylsilyl) Narcotolinogendiol Benzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the silyl-protected hydroxyl groups.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or OsO4 in the presence of a co-oxidant.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles such as organolithium or Grignard reagents in anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted derivatives .
Aplicaciones Científicas De Investigación
O,O,-Di(tert-Butyldimethylsilyl) Narcotolinogendiol Benzaldehyde is used extensively in scientific research, particularly in the fields of:
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: In the study of biochemical pathways involving opiate alkaloids.
Medicine: As an intermediate in the synthesis of pharmaceutical agents such as antitussive drugs.
Industry: In the production of fine chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of O,O,-Di(tert-Butyldimethylsilyl) Narcotolinogendiol Benzaldehyde involves its role as an intermediate in biochemical pathways. It interacts with various molecular targets, including enzymes involved in the synthesis of opiate alkaloids. The silyl-protected hydroxyl groups play a crucial role in stabilizing the compound and facilitating its reactions.
Comparación Con Compuestos Similares
Similar Compounds
4-(tert-Butyldimethylsilyl)oxy benzaldehyde: Another silyl-protected benzaldehyde used in organic synthesis.
tert-Butyldimethylsilyl ®-(+)-glycidyl ether: A silyl-protected ether used in various chemical reactions.
Uniqueness
O,O,-Di(tert-Butyldimethylsilyl) Narcotolinogendiol Benzaldehyde is unique due to its specific structure and role in the synthesis of Desmethylnarcotine. Its dual silyl-protected hydroxyl groups provide enhanced stability and reactivity compared to similar compounds.
Propiedades
Fórmula molecular |
C33H51NO7Si2 |
|---|---|
Peso molecular |
629.9 g/mol |
Nombre IUPAC |
6-[(S)-[tert-butyl(dimethyl)silyl]oxy-[(5R)-4-[tert-butyl(dimethyl)silyl]oxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]methyl]-2,3-dimethoxybenzaldehyde |
InChI |
InChI=1S/C33H51NO7Si2/c1-32(2,3)42(10,11)40-29(22-14-15-24(36-8)28(37-9)23(22)19-35)27-26-21(16-17-34(27)7)18-25-30(39-20-38-25)31(26)41-43(12,13)33(4,5)6/h14-15,18-19,27,29H,16-17,20H2,1-13H3/t27-,29+/m1/s1 |
Clave InChI |
ONMNJGJKXIYLHD-PXJZQJOASA-N |
SMILES isomérico |
CC(C)(C)[Si](C)(C)OC1=C2[C@@H](N(CCC2=CC3=C1OCO3)C)[C@H](C4=C(C(=C(C=C4)OC)OC)C=O)O[Si](C)(C)C(C)(C)C |
SMILES canónico |
CC(C)(C)[Si](C)(C)OC1=C2C(N(CCC2=CC3=C1OCO3)C)C(C4=C(C(=C(C=C4)OC)OC)C=O)O[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


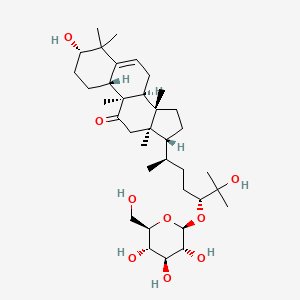
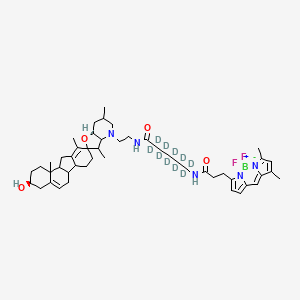
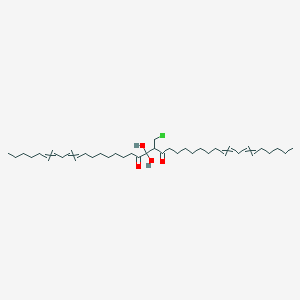

![3-[4-[4-(sulfonyl)phenyl]-5-methyl-3-isoxazolyl]benzenesulfonic Acid](/img/structure/B13843125.png)

![(Z)-4-[3-[2-(dimethylamino)ethoxy]phenyl]-3,4-diphenylbut-3-en-2-ol](/img/structure/B13843136.png)
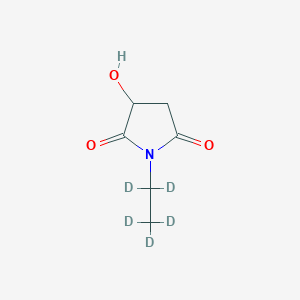
![methyl (4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-3-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13843144.png)

![tert-butyl N-[4-fluoro-2-[[4-[[[(E)-3-pyridin-3-ylprop-2-enoyl]amino]methyl]benzoyl]amino]phenyl]carbamate](/img/structure/B13843155.png)
